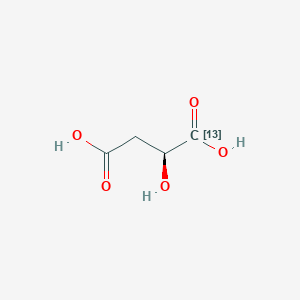

(2S)-2-Hydroxy(1-~13~C)butanedioic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2S)-2-Hydroxy(1-~13~C)butanedioic acid: is a chiral molecule with a hydroxyl group and a carboxyl group on the second carbon atom. This compound is a labeled form of malic acid, where the carbon-1 position is enriched with the carbon-13 isotope. Malic acid is a naturally occurring compound found in various fruits and vegetables, and it plays a crucial role in the citric acid cycle, which is essential for cellular respiration.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Chemical Synthesis: The synthesis of (2S)-2-Hydroxy(1-~13~C)butanedioic acid can be achieved through the isotopic labeling of malic acid. One common method involves the use of carbon-13 labeled precursors in the synthesis of malic acid. For example, starting with carbon-13 labeled acetic acid, a series of chemical reactions including aldol condensation and subsequent oxidation can lead to the formation of the labeled malic acid.

Enzymatic Synthesis: Another approach involves the use of enzymes such as fumarase and malate dehydrogenase, which can catalyze the conversion of labeled fumaric acid to labeled malic acid under specific conditions.

Industrial Production Methods: Industrial production of this compound typically involves the fermentation of microorganisms that can incorporate carbon-13 labeled substrates into malic acid. This method is advantageous due to its efficiency and the ability to produce large quantities of the labeled compound.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (2S)-2-Hydroxy(1-~13~C)butanedioic acid can undergo oxidation reactions to form oxaloacetic acid. This reaction is typically catalyzed by enzymes such as malate dehydrogenase.

Reduction: The compound can be reduced to form (2S)-2-Hydroxybutanoic acid under specific conditions using reducing agents like sodium borohydride.

Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

Oxidation: Enzymes like malate dehydrogenase, NAD+ as a cofactor.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Thionyl chloride, phosphorus tribromide.

Major Products:

Oxidation: Oxaloacetic acid.

Reduction: (2S)-2-Hydroxybutanoic acid.

Substitution: Various substituted malic acid derivatives depending on the reagent used.

Scientific Research Applications

Chemistry:

Isotopic Tracing: (2S)-2-Hydroxy(1-~13~C)butanedioic acid is used in isotopic tracing studies to investigate metabolic pathways and enzyme mechanisms.

Biology:

Metabolic Studies: The compound is used to study the citric acid cycle and other metabolic processes in cells.

Medicine:

Diagnostic Imaging: Carbon-13 labeled compounds are used in magnetic resonance imaging (MRI) to study metabolic disorders and diseases.

Industry:

Food Industry: Malic acid and its derivatives are used as flavor enhancers and preservatives in the food industry.

Mechanism of Action

Molecular Targets and Pathways: (2S)-2-Hydroxy(1-~13~C)butanedioic acid exerts its effects primarily through its role in the citric acid cycle. It is converted to oxaloacetic acid by the enzyme malate dehydrogenase, which is then used in the cycle to produce energy in the form of ATP. The labeled carbon-13 allows for the tracking of the compound through various metabolic pathways, providing insights into cellular respiration and energy production.

Comparison with Similar Compounds

(2S)-2-Hydroxybutanedioic acid: The non-labeled form of malic acid.

(2R)-2-Hydroxybutanedioic acid: The enantiomer of malic acid.

Oxaloacetic acid: A key intermediate in the citric acid cycle.

Uniqueness: The uniqueness of (2S)-2-Hydroxy(1-~13~C)butanedioic acid lies in its isotopic labeling, which allows for detailed studies of metabolic pathways and enzyme mechanisms. This labeled compound provides a powerful tool for researchers to trace the flow of carbon atoms through various biochemical processes, offering insights that are not possible with non-labeled compounds.

Properties

CAS No. |

180991-05-3 |

|---|---|

Molecular Formula |

C4H6O5 |

Molecular Weight |

135.08 g/mol |

IUPAC Name |

2-hydroxy(113C)butanedioic acid |

InChI |

InChI=1S/C4H6O5/c5-2(4(8)9)1-3(6)7/h2,5H,1H2,(H,6,7)(H,8,9)/i4+1 |

InChI Key |

BJEPYKJPYRNKOW-AZXPZELESA-N |

Isomeric SMILES |

C(C([13C](=O)O)O)C(=O)O |

impurities |

... contents of fumaric and maleic acids are ... 7.5 and <500 ppm, respectively. |

SMILES |

C(C(C(=O)O)O)C(=O)O |

Canonical SMILES |

C(C(C(=O)O)O)C(=O)O |

boiling_point |

Decomposes at >225 °C and <235 °C (BP not determinable) /OECD Guideline 103 (Boiling point/boiling range)/ |

Color/Form |

Colorless crystals White, crystalline triclinic crystals |

density |

1.601 g/ cu cm at 20 °C |

melting_point |

127-132 °C 130.97 °C /OECD Guideline 102 (Melting point / Melting Range)/ Crystals; MP: 101 °C /D(+)-Form/ |

physical_description |

Liquid; Dry Powder White or nearly white crystalline powder or granules Colorless solid; [Hawley] Nearly white or white crystalline powder or granules; [JECFA] |

Related CAS |

78644-42-5 676-46-0 (di-hydrochloride salt) |

solubility |

In water, 55.8 g/100 g water at 20 °C In water, 592,000 mg/L at 25 °C Solubility in g/100 g solvent at 20 °C: methanol 82.70; diethyl ether 0.84; ethanol 45.53; acetone 17-75; dioxane 22.70 It is highly soluble in methanol, ethanol, acetone, ether, and other polar solvents |

vapor_pressure |

0.00000293 [mmHg] 3.28X10-8 mm Hg at 25 °C (extrapolated) |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Glycine, N-[(benzoylthio)acetyl]glycyl-](/img/structure/B3333762.png)

![(1R,4R)-bicyclo[2.2.1]heptane-2,5-dione](/img/structure/B3333763.png)